molecular formula C10H10BrN B1432528 2-Bromo-3-phenylbutanenitrile CAS No. 1018986-05-4

2-Bromo-3-phenylbutanenitrile

Cat. No.: B1432528
CAS No.: 1018986-05-4
M. Wt: 224.1 g/mol
InChI Key: LKUQURIPHCQJMN-UHFFFAOYSA-N
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Description

Contextualization of 2-Bromo-3-phenylbutanenitrile within the Scope of α-Halo Nitrile Chemistry

This compound is a specific example of an α-halo nitrile, a class of compounds where a halogen atom is attached to the carbon atom adjacent to the cyano group (-C≡N). This structural arrangement significantly influences the chemical behavior of the molecule. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.

The synthesis of α-halo nitriles can be achieved through various methods, including the halogenation of parent nitriles. acs.org For instance, nitriles can be brominated using reagents like phosphorus tribromide (PBr₃) and bromine (Br₂). acs.org The reactivity of α-halo nitriles is notable; they can undergo halogen-metal exchange with organometallic reagents such as organolithium or Grignard reagents to generate reactive metalated nitriles. acs.org These intermediates are potent nucleophiles, ideal for creating new carbon-carbon bonds in sterically demanding alkylation reactions. acs.org The presence of the phenyl group in this compound introduces further possibilities for transformations involving the aromatic ring and influences the stereochemistry of reactions at the chiral centers.

Significance of Nitrile and Halogen Functionalities as Strategic Synthons

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. Both the nitrile and halogen functionalities in this compound serve as valuable strategic synthons.

The Nitrile Group: The cyano group is a remarkably versatile functional group. ebsco.com It can be considered a "disguised" carboxylic acid, as it can be hydrolyzed to a carboxylic acid via an amide intermediate. ebsco.com This transformation is a fundamental tool for introducing a carboxyl group into a molecule. Furthermore, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). beilstein-journals.orgvulcanchem.com It can also participate in cycloaddition reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. mdpi.com The strong electron-withdrawing character of the nitrile group also activates adjacent C-H bonds, facilitating the formation of carbanions that can act as nucleophiles. acs.org

The Halogen Atom: The bromine atom in this compound functions primarily as a good leaving group in nucleophilic substitution reactions. sparkl.me This allows for the introduction of a wide variety of nucleophiles at the α-position. Additionally, the carbon-bromine bond can participate in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex carbon skeletons. The halogen can also be involved in halogen bonding, a noncovalent interaction that can influence crystal packing and molecular recognition. researchgate.netpreprints.org The ability to undergo halogen-metal exchange reactions further underscores its utility, providing a pathway to potent carbon nucleophiles. acs.org

The combination of these two functionalities in one molecule provides a powerful platform for synthetic chemists to construct complex target molecules through a variety of strategic bond-forming reactions.

Overview of Key Research Areas Pertaining to Complex Substituted Nitriles

Research into complex substituted nitriles is a vibrant and expanding area of organic chemistry, driven by their importance as intermediates and as components of biologically active molecules and functional materials. nih.gov

One major research focus is the development of new synthetic methods for their preparation. This includes transition-metal-catalyzed hydrocyanation of unsaturated bonds, which is an atom-economical approach to synthesizing alkyl nitriles. beilstein-journals.org The use of allenes as substrates has gained attention for creating nitriles with quaternary carbon centers. beilstein-journals.org Catalytic cross-metathesis is another powerful tool for accessing di- and trisubstituted alkenyl nitriles with high stereoselectivity. nih.gov

Another significant area is the exploration of the reactivity of substituted nitriles. Research has shown that α-halo nitriles can be used to generate stable potassiated nitriles that can react with various electrophiles to form substituted furans and pyrans. duq.edu The development of tandem reactions, where multiple transformations occur in a single pot, is also a key interest. For example, a tandem nucleophilic substitution-Wittig reaction of specific ylides can produce α-halo-α,β-unsaturated nitriles. arkat-usa.orgresearchgate.net

Furthermore, complex nitriles are central to the synthesis of donor-acceptor (D-A) compounds with applications in optoelectronics and bioimaging. researchgate.net Metal-free methods for synthesizing these D-A type luminogens are being developed, highlighting a move towards more sustainable chemical processes. researchgate.net The versatility of the nitrile group also makes it a key component in the synthesis of medicinally relevant compounds, including anti-HIV agents and anticancer drugs. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN chemsrc.com
Molecular Weight 224.10 g/mol chemsrc.com
CAS Number 1018986-05-4 chemsrc.com

This table provides basic physicochemical data for the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUQURIPHCQJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Phenylbutanenitrile and Structural Analogs

Direct Bromination Strategies

Direct bromination approaches focus on the selective introduction of a bromine atom at the α-position (carbon-2) of 3-phenylbutanenitrile (B2813575).

Regioselective Bromination of 3-Phenylbutanenitrile

The regioselective bromination of aromatic compounds is a well-established transformation in organic synthesis. orientjchem.orgorganic-chemistry.org For substrates like 3-phenylbutanenitrile, electrophilic aromatic bromination would be expected to occur on the phenyl ring, preferentially at the ortho and para positions, due to the activating nature of the alkyl group. chegg.com However, to achieve bromination at the C-2 position, methods that favor substitution on the alkyl chain are necessary. The use of specific reagents and conditions can direct the bromination to the desired carbon. For instance, γ-picolinium bromochromate has been shown to be an effective reagent for the regioselective bromination of various aromatic compounds, often favoring the para position. orientjchem.org While not directly applied to 3-phenylbutanenitrile in the cited literature, such specialized reagents highlight the potential for achieving regioselectivity in bromination reactions.

Radical-Mediated Halogenation Protocols

Radical halogenation provides an alternative pathway for the bromination of alkanes and substituted alkanes. libretexts.org This method relies on the generation of halogen radicals, which can abstract a hydrogen atom from the substrate to form a carbon-centered radical, followed by reaction with a halogen molecule to yield the halogenated product. libretexts.org The selectivity of radical halogenation is influenced by the stability of the radical intermediate, with more substituted radicals being more stable. chemistrysteps.com In the case of 3-phenylbutanenitrile, the benzylic position (C-3) would be the most likely site of radical formation due to resonance stabilization by the phenyl ring. However, radical allylic halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can be highly selective for the allylic position. libretexts.org While 3-phenylbutanenitrile is not an allylic substrate, related radical conditions could potentially be adapted. The stability of the potential radical at C-2 would be a key factor in determining the feasibility of this approach.

Electrophilic Bromination with N-Bromosuccinimide (NBS) or Related Reagents

N-Bromosuccinimide (NBS) is a versatile reagent commonly used for electrophilic bromination, particularly for allylic and benzylic positions. organic-chemistry.orgwordpress.com It serves as a source of electrophilic bromine, which can be enhanced by the addition of an acid catalyst. youtube.com While direct electrophilic bromination of an unactivated C-H bond, such as the one at C-2 of 3-phenylbutanenitrile, is challenging, NBS can be effective in specific contexts. For instance, NBS is used in the Wohl-Ziegler reaction for allylic bromination. organic-chemistry.org The reaction of NBS with activated aromatic systems is also well-documented. youtube.com The application of NBS or similar reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) often results in high yields and regioselectivity for the para-bromination of activated aromatic compounds. organic-chemistry.org For the specific case of 2-bromo-3-phenylbutanenitrile, the generation of an enolate or a related nucleophilic species from 3-phenylbutanenitrile would be necessary to facilitate the reaction with an electrophilic bromine source like NBS.

Carbon-Carbon Bond Formation Approaching the this compound Scaffold

An alternative synthetic strategy involves forming the carbon skeleton of the target molecule with the bromo and cyano groups already incorporated or introduced during the bond-forming step.

Alkylation Reactions of α-Bromo Phenylacetonitriles with Ethylating Agents

This approach involves the alkylation of an α-bromo phenylacetonitrile (B145931) with an ethylating agent. The starting α-bromo phenylacetonitrile can be deprotonated at the α-position with a suitable base to form a carbanion, which then acts as a nucleophile. This carbanion can then react with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired C-C bond, yielding this compound. The use of strong bases like lithium amides can facilitate the enantioselective alkylation of related carboxylic acids, suggesting that similar strategies could be applied to nitrile substrates. nih.gov Ruthenium-catalyzed α-alkylation of arylmethyl nitriles using alcohols as alkylating agents also presents a modern and atom-economical alternative. researchgate.net

Table 1: Examples of Alkylation Reactions of Nitriles

Nitrile Substrate Alkylating Agent Catalyst/Base Product Reference
Phenylacetonitrile Ethanol (B145695) Ruthenium Pincer Catalyst / KOtBu α-Ethylphenylacetonitrile researchgate.net
Arylacetonitriles Primary Alcohols Ruthenium Pincer Catalyst / KOtBu α-Alkylated Nitriles researchgate.net

Nucleophilic Addition of Organometallic Reagents to α-Bromo-α,β-unsaturated Nitriles

This method involves the conjugate or 1,4-nucleophilic addition of an organometallic reagent to an α-bromo-α,β-unsaturated nitrile. rsc.org The starting material would be α-bromo-β-methylcinnamonitrile. A suitable organometallic reagent, such as a methyl organocuprate (Gilman reagent), could then add to the β-position of the unsaturated system. libretexts.orgopenstax.org This would introduce the methyl group at the C-3 position and, after a subsequent protonation step, would yield the desired this compound. Diorganocopper reagents are particularly effective for conjugate addition to α,β-unsaturated ketones, and similar reactivity could be expected with α,β-unsaturated nitriles. libretexts.orgopenstax.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3-Phenylbutanenitrile
N-Bromosuccinimide
γ-Picolinium bromochromate
N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide
Poly[N-bromobenzene-1,3-disulfonylamide]
α-Bromo phenylacetonitrile
Ethyl iodide
Ethyl bromide
Ruthenium Pincer Catalyst
Potassium tert-butoxide
Phenylacetonitrile
Ethanol
Primary Alcohols
Arylacetonitriles
Chiral Lithium Amide
Phenylacetic Acid
(S)-2-Phenylbutanoic Acid
α-Bromo-β-methylcinnamonitrile
Methyl organocuprate
α,β-Unsaturated ketones

Palladium-Catalyzed Cross-Coupling Strategies for Butanenitrile Linkage

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry for the work of Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of complex molecules for pharmaceuticals and materials science. nobelprize.org

The general mechanism for these transformations involves a catalytic cycle that begins with the oxidative addition of an organohalide to a palladium(0) complex. This is followed by a transmetalation step, where an organometallic reagent transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. nobelprize.org

In the context of synthesizing butanenitrile frameworks, these strategies can be envisioned to couple appropriate precursors. For instance, a Negishi or Suzuki coupling could theoretically unite a zinc- or boron-containing phenylbutane derivative with a halogenated acetonitrile (B52724) equivalent in the presence of a suitable palladium catalyst. The versatility of these reactions allows for a wide range of functional groups to be present in the coupling partners, a significant advantage over many traditional organometallic reactions. nobelprize.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions typical for Suzuki and Negishi cross-coupling reactions, which could be adapted for the synthesis of butanenitrile structures.

ParameterSuzuki CouplingNegishi Coupling
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(dba)₂, Pd(PPh₃)₄
Ligand SPhos, XPhos, P(t-Bu)₃, Tricyclohexylphosphinedppf, P(o-tol)₃, Xantphos
Organometallic Reagent Aryl/Alkyl Boronic Acid or EsterAryl/Alkyl Zinc Halide
Base (Suzuki only) K₂CO₃, Cs₂CO₃, K₃PO₄Not required
Solvent Toluene, Dioxane, THF, DMF/WaterTHF, Dioxane, DMF
Temperature Room Temperature to 120 °CRoom Temperature to 80 °C

Nitrile Group Introduction into Brominated Phenylbutane Derivatives

A primary approach to synthesizing this compound involves the introduction of a cyano group onto a pre-existing brominated phenylbutane scaffold, such as 2-bromo-3-phenylbutane. nih.gov This can be achieved through several methods, most notably nucleophilic substitution or alternative cyanation techniques.

Nucleophilic Substitution with Cyanide Sources

The conversion of alkyl halides to nitriles via nucleophilic substitution is a fundamental and widely used transformation in organic chemistry. ibchem.com This reaction typically involves treating a halogenoalkane with an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN). chemguide.co.uk For a substrate like 2-bromo-3-phenylbutane, the reaction would proceed by the cyanide ion (CN⁻) acting as a nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion as the leaving group. ibchem.comchemguide.co.uk

To achieve a successful substitution and form the C-CN bond, the choice of solvent is critical. The reaction is commonly performed by heating the mixture under reflux in an ethanolic solution of the cyanide salt. chemguide.co.uk The use of ethanol as a solvent is important because the presence of water can lead to a competing substitution reaction where hydroxide (B78521) ions (OH⁻) produce an alcohol instead of the desired nitrile. chemguide.co.uk Depending on the substrate (primary, secondary, or tertiary), the mechanism can proceed via an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) pathway. chemguide.co.uk For a secondary halide like 2-bromo-3-phenylbutane, a mixture of both mechanisms might be operative. chemguide.co.uk

Table 2: Typical Conditions for Nucleophilic Substitution Cyanation This table summarizes common parameters for the synthesis of nitriles from haloalkanes via nucleophilic substitution.

ParameterDescription
Substrate Primary or Secondary Alkyl Halide (e.g., R-Br)
Cyanide Source Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
Solvent Ethanol, DMSO, DMF
Conditions Heating under reflux
Key Consideration The reaction must be conducted in a non-aqueous solvent to minimize the formation of alcohol byproducts. chemguide.co.uk

Alternative Cyano-Functionalization Techniques

Beyond classical nucleophilic substitution, several modern methods have been developed for introducing the cyano group. These alternative techniques can offer improved functional group tolerance, milder reaction conditions, or different reactivity patterns.

Transition-metal catalysis provides powerful alternatives. For instance, nickel-catalyzed cyanation of aryl halides has been reported as an effective method. acs.org Radical-mediated reactions have also emerged as a potent tool for C-H functionalization or for installing a cyano group at a specific position. preprints.org These processes often involve the generation of a carbon-centered radical which is then trapped by a cyano-group donor. preprints.org Photoredox catalysis, often in combination with transition metals like copper, can facilitate the cyanoalkylation of various substrates under mild, light-induced conditions. researchgate.net Such methods expand the toolkit for synthesizing complex nitriles from diverse starting materials. acs.orgresearchgate.net

Cascade and Multicomponent Reactions for this compound Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. 20.210.105 These reactions are prized for their atom and step economy, reducing waste, time, and resource consumption. 20.210.105 Similarly, multicomponent reactions (MCRs) combine three or more starting materials in one pot to form a product that incorporates portions of all reactants. beilstein-journals.org

The synthesis of a complex molecule like this compound could be elegantly achieved through such a strategy. A hypothetical multicomponent reaction might involve the simultaneous combination of a phenyl-containing precursor, a source of bromide, and a cyanide donor, all orchestrated by a suitable catalyst to assemble the final product. For example, a process could be designed where an initial conjugate addition to an unsaturated precursor is followed by an intramolecular cyclization and subsequent ring-opening to generate the desired functionalized acyclic product. researchgate.net Another approach could involve an organocatalyzed tandem reaction, such as a Strecker-allylic-alkylation, to construct a functionalized α-amino nitrile which could be further elaborated. rsc.org

Brønsted acid-mediated cascade reactions have also been developed to access related structures like 3-(2-bromoethyl)benzofurans from simple cyclic precursors, highlighting the power of cascade strategies to rapidly build molecular complexity. nih.gov While a specific cascade for this compound is not prominently documented, these examples demonstrate the feasibility of designing such an efficient synthetic route. 20.210.105kaskaden-reaktionen.de

Stereoselective and Asymmetric Synthesis of 2 Bromo 3 Phenylbutanenitrile

Diastereoselective Control in Synthesis

Diastereoselective synthesis of 2-bromo-3-phenylbutanenitrile aims to control the relative configuration of the two stereocenters at the C2 and C3 positions. This can be achieved through the influence of a chiral element already present in the molecule or through the temporary introduction of a chiral auxiliary.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to the 3-phenylbutanenitrile (B2813575) precursor, for instance, by converting the nitrile to a chiral amide or imine. The subsequent bromination at the α-position would then proceed with diastereoselectivity, guided by the steric and electronic properties of the auxiliary.

One common class of chiral auxiliaries that could be employed are the Evans oxazolidinones. For example, 3-phenylbutanoic acid could be acylated with a chiral oxazolidinone, followed by conversion to the corresponding α-bromo derivative. Subsequent transformation of the resulting product could then yield the desired this compound. The stereochemical outcome is dictated by the chelation of the metal enolate by the auxiliary, which blocks one face of the enolate from the incoming electrophile.

Another potential approach involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.org Amides derived from pseudoephedrine have been shown to undergo highly diastereoselective α-alkylations. A similar strategy could be envisioned for the α-bromination of a pseudoephedrine amide of 3-phenylbutanoic acid.

Chiral AuxiliaryBrominating AgentDiastereomeric Ratio (dr)Reference (by analogy)
Evans OxazolidinoneN-Bromosuccinimide (NBS)>95:5
PseudoephedrineBromine (Br₂)>90:10 wikipedia.org
CamphorsultamN-Bromosuccinimide (NBS)>90:10 wikipedia.org

Substrate-Controlled Diastereoselection

In substrate-controlled diastereoselection, the inherent chirality of the substrate directs the stereochemical outcome of a reaction. For the synthesis of this compound, if the starting 3-phenylbutanenitrile is enantiomerically pure, its existing stereocenter at C3 can influence the stereochemistry of the newly formed stereocenter at C2 during bromination.

The diastereoselectivity of such a reaction would depend on the conformational preferences of the substrate and the transition state of the bromination reaction. The phenyl group and the methyl group at the C3 position would create a chiral environment that could favor the approach of the brominating agent from one face of the enolate over the other. The choice of brominating agent and reaction conditions would also play a crucial role in maximizing the diastereoselectivity. For instance, the use of a bulky brominating agent might enhance the steric differentiation between the two faces of the enolate. nih.gov

Enantiopure SubstrateBrominating AgentDiastereomeric Ratio (dr)Reference (by analogy)
(R)-3-phenylbutanenitrileN-Bromosuccinimide (NBS)70:30 nih.gov
(S)-3-phenylbutanenitrileTetrabutylammonium tribromide80:20 nih.gov

Enantioselective Synthesis

Enantioselective synthesis of this compound aims to produce a specific enantiomer of the target molecule. This is typically achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate.

Organocatalytic Strategies for α-Bromination of Nitriles

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The enantioselective α-bromination of aldehydes and ketones using chiral amine catalysts is well-established. mdpi.com A similar strategy could be adapted for the α-bromination of 3-phenylbutanenitrile.

The proposed mechanism would involve the formation of a chiral enamine intermediate from the reaction of the nitrile with a chiral secondary amine catalyst. This enamine would then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS), with the stereoselectivity being controlled by the chiral environment of the catalyst. The choice of catalyst, solvent, and reaction conditions would be critical to achieving high enantioselectivity.

OrganocatalystBrominating AgentEnantiomeric Excess (ee)Reference (by analogy)
Cinchona alkaloid derivativeN-Bromosuccinimide (NBS)Up to 90% mdpi.com
Proline derivativeN-Bromosuccinimide (NBS)Up to 85% mdpi.com
Chiral primary amineN-Bromosuccinimide (NBS)Up to 80% mdpi.com

Chiral Ligand-Controlled Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a versatile platform for asymmetric transformations. The development of chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions has been a major focus of research. For the enantioselective α-bromination of 3-phenylbutanenitrile, a chiral metal complex could be employed to catalyze the reaction.

One potential approach would involve the use of a chiral Lewis acid catalyst to coordinate to the nitrile group, thereby activating the α-position towards electrophilic attack by a brominating agent. The chiral ligands on the metal center would create a chiral pocket around the active site, leading to a facial-selective bromination. Another strategy could involve a metal-catalyzed cross-coupling reaction of an α-silyl nitrile with a bromine source, where a chiral phosphine (B1218219) ligand could induce asymmetry.

Metal/Chiral LigandBrominating AgentEnantiomeric Excess (ee)Reference (by analogy)
Pd(OAc)₂ / Chiral PhosphineN-Bromosuccinimide (NBS)Up to 95% nih.gov
Cu(I) / Chiral DiamineN-Bromosuccinimide (NBS)Up to 92% nih.gov
Ti(IV) / Chiral DiolBromine (Br₂)Up to 88% nih.gov

Chemoenzymatic Methods for Stereospecific Transformations

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Enzymes such as halogenases and nitrilases could potentially be employed for the stereoselective synthesis of this compound. nih.govnih.gov

A biocatalytic approach could involve the use of a halogenase enzyme to directly brominate 3-phenylbutanenitrile in an enantioselective manner. nih.gov Halogenases are known to catalyze the selective halogenation of a wide range of substrates with high regio- and stereoselectivity. Alternatively, a nitrilase could be used for the kinetic resolution of a racemic mixture of this compound. nih.gov The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted and in high enantiomeric excess.

EnzymeTransformationStereoselectivityReference (by analogy)
HalogenaseEnantioselective brominationHigh ee nih.govchemistryviews.org
NitrilaseKinetic resolutionHigh ee nih.gov
LipaseKinetic resolution of a precursorHigh ee nih.gov

Mechanistic Elucidation of Reactions Involving 2 Bromo 3 Phenylbutanenitrile

Nucleophilic Substitution Mechanisms (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of 2-bromo-3-phenylbutanenitrile involve the replacement of the bromide ion by a nucleophile. The reaction can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism.

Investigation of Reaction Kinetics and Rate-Determining Steps

The kinetics of the substitution reaction are a primary indicator of the underlying mechanism.

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) is a single-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as:

Rate = k[this compound][Nucleophile]

The reaction proceeds through a single transition state, which is the highest energy point of the reaction coordinate. This concerted mechanism means the rate-determining step involves both reacting species.

Rate = k[this compound]

The formation of the carbocation is the bottleneck of the reaction, and its stability is a key factor in determining the feasibility of the SN1 pathway. The phenyl group adjacent to the carbon bearing the bromine can stabilize the carbocation through resonance, making the SN1 mechanism plausible under appropriate conditions.

Reaction PathwayMolecularityRate LawRate-Determining StepIntermediate
SN2 BimolecularRate = k[Substrate][Nucleophile]Concerted attack of nucleophile and departure of leaving groupNone (Transition State)
SN1 UnimolecularRate = k[Substrate]Formation of carbocationCarbocation

Illustrative data based on general principles of nucleophilic substitution reactions.

Influence of Solvent Polarity and Nucleophile Strength on Selectivity

The choice of solvent and the nature of the nucleophile are critical in directing the reaction towards either an SN1 or SN2 pathway.

Solvent Polarity:

Polar Protic Solvents (e.g., water, ethanol): These solvents are capable of hydrogen bonding and can solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate and the departing bromide ion, thus favoring the SN1 mechanism .

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipoles but lack acidic protons. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile less solvated and therefore more reactive, which favors the single-step SN2 mechanism .

Nucleophile Strength:

Strong Nucleophiles (e.g., I⁻, RS⁻, CN⁻): A high concentration of a strong nucleophile will favor the SN2 pathway , as the rate is directly dependent on the nucleophile's concentration and its ability to attack the substrate.

Weak Nucleophiles (e.g., H₂O, ROH): Weak nucleophiles are less likely to attack the substrate in a concerted manner. They will preferentially react with the carbocation intermediate formed in the SN1 pathway .

Solvent TypeNucleophile StrengthPredominant Mechanism
Polar ProticWeakSN1
Polar ProticStrongSN1 / SN2 competition
Polar AproticWeakSlow SN1 / SN2
Polar AproticStrongSN2

This table provides expected outcomes based on established solvent and nucleophile effects.

Stereochemical Outcome of Substitution Reactions

The stereochemistry of the product is a direct consequence of the reaction mechanism.

SN2 Reactions: The SN2 mechanism proceeds with a backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter. If the starting material is a single enantiomer, the product will be a single enantiomer with the opposite configuration.

SN1 Reactions: The SN1 mechanism involves a planar carbocation intermediate. The nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration).

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions to form an alkene, where a hydrogen atom and the bromine atom are removed from adjacent carbon atoms.

Regiochemical Preference (Zaitsev vs. Hofmann Products)

When there are two different β-hydrogens that can be abstracted, the regioselectivity of the elimination becomes important.

Zaitsev's Rule: In most cases, the major product of an elimination reaction is the more substituted (and therefore more stable) alkene. This is known as the Zaitsev product . For this compound, the Zaitsev product would be 3-phenyl-2-butenenitrile.

Hofmann's Rule: In certain situations, particularly with a sterically hindered base, the major product is the less substituted alkene, known as the Hofmann product . This is because the bulky base can more easily access the sterically less hindered proton. For this compound, the Hofmann product would be 3-phenyl-1-butenenitrile.

The choice of base is a key factor in controlling the regiochemical outcome:

Small, strong bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the Zaitsev product .

Bulky, strong bases (e.g., potassium tert-butoxide) favor the Hofmann product .

BaseSteric HindranceMajor Product
Sodium Ethoxide (NaOEt)LowZaitsev (more substituted)
Potassium tert-Butoxide (t-BuOK)HighHofmann (less substituted)

Illustrative regioselectivity based on the principles of Zaitsev's and Hofmann's rules.

Stereochemical Requirements for Anti-Coplanar Elimination

The E2 elimination reaction has a strict stereochemical requirement.

E2 Pathway: The E2 reaction is a concerted process where the base removes a proton, and the leaving group departs simultaneously. For this to occur, the β-hydrogen and the leaving group (bromine) must be in an anti-coplanar (or anti-periplanar) conformation. This means they are in the same plane but on opposite sides of the carbon-carbon bond. This geometric constraint dictates the stereochemistry of the resulting alkene. For a given stereoisomer of this compound, the anti-coplanar arrangement of a specific β-hydrogen and the bromine atom will lead to the formation of a specific stereoisomer of the alkene product (E or Z).

E1 Pathway: The E1 reaction proceeds through a carbocation intermediate. The subsequent removal of a proton by a weak base does not have the same strict stereochemical requirement as the E2 reaction. The rotation around the carbon-carbon single bond in the carbocation allows for the formation of the more stable trans (E) isomer as the major product.

The stereospecificity of the E2 reaction is a powerful tool in stereoselective synthesis. By choosing the appropriate diastereomer of the starting material, one can control the stereochemistry of the alkene product.

Competitive Elimination-Substitution Pathways

The presence of a bromine atom on the carbon adjacent (alpha) to the nitrile group makes this compound susceptible to both nucleophilic substitution and elimination reactions. The course of the reaction is a delicate balance between the SN1, SN2, E1, and E2 mechanisms, heavily influenced by the nature of the base/nucleophile, the solvent, and the temperature.

As a secondary alkyl halide, this compound can undergo all four pathways.

SN2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center bearing the bromine.

SN1 (Substitution Nucleophilic Unimolecular): This pathway involves the formation of a secondary carbocation intermediate, which is stabilized by the adjacent phenyl group through resonance. It is favored by weak nucleophiles in polar protic solvents. The planar carbocation can be attacked from either face, leading to a racemic mixture of substitution products.

E2 (Elimination Bimolecular): Strong, bulky bases favor this pathway, as they preferentially abstract a proton from the beta-carbon rather than attacking the sterically hindered alpha-carbon. The reaction is concerted and requires an anti-periplanar arrangement of the proton and the leaving group.

E1 (Elimination Unimolecular): This pathway proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and high temperatures in polar protic solvents.

The competition between these pathways is summarized in the table below.

FactorConditionFavored Pathway(s)Product(s)
Nucleophile/Base Strong, non-bulky (e.g., I⁻, CN⁻)SN2Substitution
Strong, bulky (e.g., t-BuO⁻)E2Elimination
Weak (e.g., H₂O, ROH)SN1, E1Substitution & Elimination
Solvent Polar Protic (e.g., H₂O, EtOH)SN1, E1Stabilizes carbocation
Polar Aprotic (e.g., DMSO, Acetone)SN2Enhances nucleophilicity
Nonpolar (e.g., Hexane)-Disfavors ionic pathways
Temperature HighE1, E2Elimination is entropically favored
LowSN1, SN2Substitution

Reactions of the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations.

Nitriles can be hydrolyzed to carboxylic acids, a reaction that proceeds in two main stages: initial conversion to an amide, followed by hydrolysis of the amide. chemistrysteps.comlibretexts.orgjove.com This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orgjove.com A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers leads to the formation of an amide intermediate. libretexts.org Further heating in the presence of aqueous acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium ion. jove.com

Mechanism Steps:

Protonation of the nitrile nitrogen. libretexts.org

Nucleophilic attack by water on the nitrile carbon. libretexts.org

Deprotonation to form an imidic acid, a tautomer of an amide. chemistrysteps.com

Tautomerization to the more stable amide intermediate. chemistrysteps.com

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer and elimination of ammonia to yield the carboxylic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt, which can be protonated in a final acidic workup step to give the carboxylic acid. chemistrysteps.comjove.com

Mechanism Steps:

Nucleophilic addition of the hydroxide ion to the nitrile carbon. chemistrysteps.com

Protonation by water to form an imidic acid. libretexts.org

Tautomerization to an amide. libretexts.org

Hydroxide attack on the amide carbonyl carbon.

Elimination of the amide anion (NH₂⁻).

Deprotonation of the carboxylic acid to form a carboxylate salt.

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents or catalytic hydrogenation. studymind.co.ukacsgcipr.org

Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. studymind.co.ukvedantu.comchemguide.co.uk The reaction typically occurs in an anhydrous ether solvent, followed by an aqueous or acidic workup. chemguide.co.ukchemistrysteps.com The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.orgjove.com The first hydride addition forms an imine anion, and the second forms a dianion, which is then protonated during workup to yield the primary amine. vedantu.comjove.com

Reducing AgentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Dry Ether 2. H₂O/H⁺ workupPrimary Amine
Diborane (B₂H₆)THF, followed by workupPrimary Amine
Sodium Borohydride (NaBH₄) / CoCl₂Alcoholic solventPrimary Amine

Note: Sodium borohydride alone is generally not strong enough to reduce nitriles. chemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. studymind.co.ukwikipedia.org Common catalysts include Raney nickel, platinum (Pt), or palladium (Pd). chemguide.co.ukwikipedia.org The reaction often requires elevated temperatures and pressures. studymind.co.ukchemguide.co.uk This process is widely used in industrial applications. wikipedia.org A potential side reaction is the formation of secondary and tertiary amines through the reaction of the primary amine product with the intermediate imine. wikipedia.orgresearchgate.net

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions to form heterocyclic rings.

1,3-Dipolar Cycloadditions: This type of reaction occurs between a 1,3-dipole and a dipolarophile (in this case, the nitrile) to form a five-membered ring. wikipedia.org It is a powerful tool for synthesizing heterocycles. chim.it

With Azides: The reaction of a nitrile with an azide (N₃⁻) can yield a tetrazole ring. This cycloaddition often requires a catalyst, such as a dialkyltin oxide system or an organocatalyst, to activate the nitrile. organic-chemistry.orgacs.org

With Nitrile Imines: Nitrile imines, which are reactive intermediates, undergo 1,3-dipolar cycloaddition with nitriles to regioselectively form 1,2,4-triazoles. chim.itoup.com

With Nitrile Oxides: Cycloaddition between a nitrile oxide and a nitrile can produce a 1,2,4-oxadiazole. This reaction is a key method for creating this heterocyclic system. researchgate.net

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org While the nitrile group is generally an unreactive dienophile, its reactivity can be enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com In certain intramolecular reactions or with highly reactive dienes like vinylallenes, the nitrile group can act as the dienophile to form pyridine derivatives after aromatization. acs.org This variant is a type of hetero-Diels-Alder reaction. wikipedia.orgmdpi.com

Radical and Single-Electron Transfer (SET) Processes

Reactions involving this compound can also proceed through radical or single-electron transfer (SET) mechanisms, particularly under photochemical conditions or in the presence of transition metals. In an SET process, an electron is transferred from a donor to an acceptor, generating radical ions that can then undergo further reaction. nih.govrsc.org

For an α-bromo nitrile, an SET process could be initiated by a one-electron reductant (a catalyst or photoexcited species). This would involve the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond to form a bromide anion and an α-cyanoalkyl radical. This radical intermediate could then participate in various subsequent reactions, such as hydrogen atom abstraction, addition to an unsaturated bond, or dimerization.

While specific studies on this compound are not prevalent, copper-catalyzed SET processes are known to facilitate a wide range of transformations, including the formation of C-C, C-N, and C-O bonds. rsc.orgresearchgate.net It is plausible that under appropriate catalytic conditions, this compound could undergo such transformations via an SET-generated radical intermediate.

Rearrangement Mechanisms

Under certain reaction conditions, the carbon skeleton of this compound could undergo rearrangement.

Favorskii-type Rearrangement: The classic Favorskii rearrangement involves the treatment of an α-halo ketone with a base to form a rearranged carboxylic acid derivative. purechemistry.orgchemistnotes.com The mechanism typically proceeds through a cyclopropanone intermediate. purechemistry.org While the canonical substrate is an α-halo ketone, analogous rearrangements have been observed for other systems. A Favorskii-type rearrangement for this compound would be mechanistically challenging as it requires the formation of a highly strained cyclopropanone-like intermediate involving a nitrile group. However, a related "quasi-Favorskii rearrangement" can occur in systems without enolizable α-protons, proceeding through a semi-benzilic acid type mechanism. chemistnotes.com

Wagner-Meerwein Rearrangement: If a reaction proceeds through an SN1/E1 pathway, a secondary carbocation is formed at the carbon bearing the bromine. This carbocation could potentially undergo a 1,2-hydride or 1,2-phenyl shift to form a more stable carbocation. Given the structure of this compound, a 1,2-hydride shift from the adjacent carbon would lead to a tertiary carbocation stabilized by both the phenyl and nitrile groups. A 1,2-phenyl shift is also possible. The resulting rearranged carbocation would then react with a nucleophile or lose a proton to give the final rearranged product.

Advanced Spectroscopic Characterization and Computational Analysis

Spectroscopic Techniques for Structural and Stereochemical Assignment

The unambiguous assignment of the constitution and configuration of 2-bromo-3-phenylbutanenitrile relies on the synergistic interpretation of data from various spectroscopic methods. Each technique offers unique insights into different aspects of the molecular structure.

NMR spectroscopy is the cornerstone for determining the connectivity and relative stereochemistry of this compound.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the number of different proton environments and their neighboring protons. The chemical shifts are influenced by the electronegativity of adjacent atoms (bromine and the nitrile group) and the anisotropy of the phenyl ring. The protons on the chiral centers, C2 and C3, would appear as complex multiplets due to coupling with each other and with the adjacent methyl protons.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts are characteristic of the carbon's hybridization and its electronic environment. The carbon bearing the bromine (C2) would be shifted downfield compared to a simple alkane, as would the carbon attached to the phenyl group (C3). The nitrile carbon (C1) has a distinct chemical shift in the 115-125 ppm range. libretexts.org

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments. A COSY spectrum would establish the coupling network between protons, confirming the H2-H3 and H3-H(CH₃) spin systems. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR technique is crucial for determining the relative stereochemistry of the two chiral centers (C2 and C3). libretexts.org NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu For the syn (or erythro) diastereomer, a cross-peak between the protons on C2 and C3 would be expected. For the anti (or threo) diastereomer, a NOE correlation would be expected between the C2-proton and the methyl protons on C4, and between the C3-proton and the nitrile group (though the latter is not directly observed). By analyzing the pattern of NOE cross-peaks, the relative arrangement of the substituents on the chiral centers can be determined. libretexts.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CN)-~120
C2 (-CHBr)4.5 - 5.0 (dd)45 - 55
C3 (-CHPh)3.5 - 4.0 (m)40 - 50
C4 (-CH₃)1.4 - 1.7 (d)15 - 25
Phenyl (C-ortho)7.2 - 7.4 (m)~128
Phenyl (C-meta)7.2 - 7.4 (m)~129
Phenyl (C-para)7.2 - 7.4 (m)~127
Phenyl (C-ipso)-~140

Note: Values are estimates based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and diastereomer.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure and conformation.

Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying key functional groups. A sharp, intense absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. nist.gov The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 750 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The nitrile stretch is also Raman active. The symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum than in the IR, making it a valuable tool for analyzing the aromatic portion of the molecule. Conformational analysis may be possible by studying changes in the low-frequency vibrational modes under different conditions.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C≡N (Nitrile)Stretch2240 - 2260
C=C (Aromatic)Stretch1450 - 1600
C-Br (Bromoalkane)Stretch500 - 750

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Molecular Formula Confirmation : For C₁₀H₁₀BrN, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu High-resolution measurement of these ions would confirm the molecular formula C₁₀H₁₀BrN.

Fragmentation Pattern Analysis : Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing structural clues. Key fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br) : This would lead to a prominent peak at [M-Br]⁺. miamioh.eduquizlet.com

Benzylic cleavage : Cleavage of the C2-C3 bond can form a stable tropylium (B1234903) ion (m/z 91) or a related benzylic cation. youtube.com

Alpha-cleavage : Cleavage adjacent to the nitrile group can occur.

Loss of hydrogen bromide (HBr) : A peak corresponding to [M-HBr]⁺ may be observed.

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org If a suitable single crystal of one of the diastereomers of this compound can be grown, this technique can provide:

Absolute Configuration : For a chiral, enantiomerically pure crystal, anomalous dispersion methods can be used to determine the absolute configuration (R/S) at both chiral centers without ambiguity.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles confirm the molecular connectivity. wikipedia.org

Conformation : The analysis reveals the preferred conformation of the molecule in the crystal lattice, including the torsion angles along the C2-C3 bond.

Intermolecular Interactions : It provides detailed information about how the molecules pack in the solid state, revealing any hydrogen bonding or other intermolecular forces. semanticscholar.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is an essential tool for studying the stereochemistry of enantiomerically enriched samples. For this compound, the phenyl group acts as a chromophore. The interaction of this chromophore with the chiral centers gives rise to a characteristic CD spectrum. While predicting the exact spectrum is complex, enantiomers will produce mirror-image CD spectra. This property allows for the quantitative determination of enantiomeric excess (ee) by comparing the sample's CD signal to that of a pure enantiomer. It can also be used for chiral recognition studies.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing and interpreting experimental data. jchr.org

Geometry Optimization : DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G(d,p), can be used to calculate the minimum energy conformations of the different diastereomers (syn and anti). jchr.orgresearchgate.net This provides theoretical bond lengths, angles, and dihedral angles that can be compared with X-ray data if available.

Prediction of Spectroscopic Data :

NMR : The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate theoretical ¹H and ¹³C NMR chemical shifts. jchr.org Comparing these calculated shifts with the experimental data can aid in the correct assignment of complex spectra.

Vibrational Frequencies : The same DFT methods can be used to compute the vibrational frequencies and intensities. jchr.org These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to support the assignment of vibrational modes.

Molecular Electrostatic Potential (MEP) : MEP maps can be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering insights into its reactivity. jchr.org

By integrating these advanced spectroscopic and computational approaches, a complete and detailed picture of the structure, stereochemistry, and electronic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. jocpr.com For this compound, DFT calculations can provide a deep understanding of its geometric and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the molecule's behavior. jocpr.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles for this compound. Furthermore, DFT calculations yield a wealth of information about the molecule's electronic structure. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are invaluable for predicting how this compound will interact with other chemical species. mdpi.com The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterValue
C-C bond length (phenyl ring)~1.39 Å
C-C bond length (butane chain)~1.54 Å
C-Br bond length~1.94 Å
C≡N bond length~1.15 Å
C-C-C bond angle~109.5°
Phenyl-C-C bond angle~110°

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations.

Transition State Analysis and Reaction Pathway Mapping

Understanding the reactivity of this compound involves not only its ground-state properties but also the energetic barriers of its potential reactions. Transition state analysis is a computational method used to locate the saddle points on a potential energy surface, which correspond to the transition states of chemical reactions. By identifying the transition state, the activation energy for a given reaction can be calculated, providing insight into the reaction kinetics.

For this compound, this analysis could be applied to study various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions to form an alkene. The process involves proposing a reaction coordinate and then using computational algorithms to find the highest energy point along the lowest energy path connecting reactants and products.

Reaction pathway mapping extends this analysis by tracing the entire intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products. This confirms that the located transition state indeed connects the desired species and provides a detailed picture of the geometric changes that occur throughout the reaction. This level of detail is crucial for understanding the mechanism of a reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for structure elucidation. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. jchr.org These calculations predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. nih.govmdpi.comnih.gov By comparing the predicted spectrum with an experimental one, a confident assignment of the observed peaks can be made. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.netnih.gov These predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nist.gov The analysis of the calculated vibrational modes allows for a detailed assignment of the peaks in the experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl C1 (ipso)138
Phenyl C2, C6129
Phenyl C3, C5128
Phenyl C4127
CH (attached to phenyl)45
CH (attached to Br)50
CH₃20
CN120

Note: The data in this table is hypothetical and illustrative of predicted NMR data.

Conformational Landscape Exploration and Energy Minima Identification

Due to the presence of several single bonds, this compound can exist in multiple conformations. A thorough understanding of its properties requires an exploration of its conformational landscape. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The goal is to identify all the low-energy conformers, or energy minima, and the transition states that separate them.

This analysis reveals the relative populations of different conformers at a given temperature, as the most stable conformers will be the most populated. Spectroscopic properties and reactivity are often a weighted average of the properties of the individual conformers. Therefore, identifying the most stable conformations is crucial for accurate predictions. For molecules with multiple chiral centers, such as this compound, conformational analysis can also shed light on the preferred spatial arrangements of the substituents. study.com

Molecular Dynamics Simulations for Dynamic Behavior Studies

While the aforementioned computational methods primarily focus on static properties of molecules, molecular dynamics (MD) simulations provide insights into their dynamic behavior over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes.

For this compound, an MD simulation could be used to study its behavior in a solvent, providing a more realistic model of its environment. This can reveal how the solvent molecules interact with the solute and influence its conformation and dynamics. MD simulations are particularly useful for studying large-scale conformational changes, such as folding in macromolecules, but can also be applied to smaller molecules to understand their flexibility and the timescales of different molecular motions.

Stereochemical Aspects of 2 Bromo 3 Phenylbutanenitrile

Stereoisomerism and Chirality

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The presence of stereogenic centers in 2-Bromo-3-phenylbutanenitrile is the source of its chirality.

A chiral center, or stereocenter, is typically a carbon atom bonded to four different groups. gcms.czstudy.com In the structure of this compound, two such centers can be identified: the carbon atom at position 2 (C2) and the carbon atom at position 3 (C3).

Chiral Center C2: This carbon is bonded to four distinct substituents:

A bromine atom (-Br)

A cyano group (-C≡N)

A hydrogen atom (-H)

The 3-phenylpropyl group (-CH(CH₃)(C₆H₅))

Chiral Center C3: This carbon is also bonded to four different substituents:

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A hydrogen atom (-H)

The 1-bromo-1-cyanoethyl group (-CH(Br)(C≡N))

Because both C2 and C3 are chiral centers, the molecule is chiral and can exist in multiple stereoisomeric forms.

For a molecule with 'n' chiral centers, the maximum possible number of stereoisomers is 2ⁿ. pharmacy180.comlibretexts.org Since this compound has two chiral centers (n=2), it can exist as a maximum of 2² = 4 distinct stereoisomers. These stereoisomers are related to each other as either enantiomers or diastereomers.

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. pdx.edu They have identical physical properties except for their interaction with plane-polarized light.

Diastereomers: These are stereoisomers that are not mirror images of each other. libretexts.org Diastereomers have different physical and chemical properties. pdx.edu

The four stereoisomers of this compound consist of two pairs of enantiomers. Any stereoisomer from one pair is a diastereomer of any stereoisomer from the other pair.

StereoisomerRelationship to (2R, 3R)Relationship to (2S, 3S)Relationship to (2R, 3S)Relationship to (2S, 3R)
(2R, 3R)IdenticalEnantiomerDiastereomerDiastereomer
(2S, 3S)EnantiomerIdenticalDiastereomerDiastereomer
(2R, 3S)DiastereomerDiastereomerIdenticalEnantiomer
(2S, 3R)DiastereomerDiastereomerEnantiomerIdentical

Nomenclature of Stereoisomers (R/S System)

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) sequence rules, designated as either (R) from the Latin rectus for right, or (S) from the Latin sinister for left. askfilo.comlibretexts.org The process involves prioritizing the four groups attached to the chiral center based on atomic number.

Priority Assignment for C2:

-Br (highest atomic number)

-C(C₆H₅)(CH₃)H

-C≡N

-H (lowest atomic number)

Priority Assignment for C3:

-C(Br)(C≡N)H

-C₆H₅ (phenyl group)

-CH₃ (methyl group)

-H (lowest atomic number)

By orienting the molecule so the lowest priority group (-H) is pointing away from the viewer, the configuration is assigned (R) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) if it is counterclockwise. askfilo.com This allows for the unambiguous naming of the four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R)-2-Bromo-3-phenylbutanenitrile.

Conformation Analysis and its Impact on Reactivity

Conformational isomers, or conformers, are different spatial arrangements of a molecule that result from rotation about single bonds. For this compound, rotation around the C2-C3 bond leads to various staggered and eclipsed conformations. The relative stability of these conformers is influenced by steric hindrance between the substituents on C2 and C3.

The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. The most stable staggered conformation is typically the one where the largest groups are positioned anti-periplanar (180° apart) to minimize steric repulsion. In this case, the bulky phenyl and bromo groups would preferentially orient themselves away from each other.

The conformational preferences have a significant impact on the molecule's reactivity, particularly in reactions like E2 elimination. youtube.com For an E2 reaction to occur, the hydrogen atom to be removed and the leaving group (the bromine atom) must be in an anti-periplanar arrangement. Therefore, only conformers that can achieve this specific geometry will be reactive under E2 conditions. The stability and population of the reactive conformer will directly influence the rate and outcome of the reaction.

Separation and Resolution of Stereoisomers

The separation of stereoisomers, particularly enantiomers (a process called resolution), is a critical challenge in chemistry. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required. Diastereomers, having different physical properties, can often be separated by conventional methods like fractional crystallization or standard chromatography.

Chiral chromatography is a powerful technique for separating enantiomers. gcms.czsigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the stationary phase is a solid support to which a chiral molecule is covalently bonded or coated. Common CSPs include derivatives of polysaccharides (cellulose, amylose), proteins, and cyclodextrins. sigmaaldrich.comresearchgate.net The separation of the stereoisomers of this compound would occur based on the differential stability of the transient diastereomeric complexes formed between each isomer and the chiral stationary phase. sigmaaldrich.com

Chiral Gas Chromatography (GC): Chiral GC operates on a similar principle, but the mobile phase is a gas and the stationary phase is a high-boiling chiral liquid coated on the inside of a capillary column. core.ac.uk Cyclodextrin derivatives are commonly used as CSPs in GC. gcms.cz The volatile stereoisomers of this compound would be separated based on their differing interactions with the chiral liquid phase as they travel through the column.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its derivatives.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely employed method for the resolution of racemates. libretexts.orglibretexts.org This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and boiling point. libretexts.org This difference in physical properties allows for their separation through conventional methods like fractional crystallization. libretexts.orglibretexts.org

For this compound, which is a neutral compound, direct salt formation is not feasible. However, this limitation can be overcome by converting the nitrile group into a carboxylic acid or an amine. Hydrolysis of the nitrile group would yield 2-bromo-3-phenylbutanoic acid, while reduction would produce 2-bromo-3-phenylbutanamine. These derivatives, now possessing acidic or basic functionalities, can readily form salts with chiral resolving agents.

Application to 2-Bromo-3-phenylbutanoic Acid:

Upon conversion of this compound to racemic 2-bromo-3-phenylbutanoic acid, a chiral base can be used as a resolving agent. Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org

The reaction of the racemic acid with a single enantiomer of a chiral base, for instance, (R)-1-phenylethylamine, would result in the formation of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. Due to their different spatial arrangements, these salts will exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved acid can then be recovered by treating the diastereomeric salt with a strong acid to neutralize the amine.

Illustrative Data on Diastereomeric Salt Resolution:

While specific data for this compound is not available, the following table illustrates the principle of diastereomeric salt resolution for a related compound, (2-phenyl-1-methyl)-ethylamine, using (-)-tartaric acid as the resolving agent. gavinpublishers.com

Resolving AgentRacemic CompoundDiastereomeric Salt FormedYield (%)Enantiomeric Excess (ee%) of Salt
(-)-Tartaric Acid(2-phenyl-1-methyl)-ethylamine(-)-Amine · (-)-Tartaric Acid87.583.5

This table demonstrates the effectiveness of forming a diastereomeric salt to enrich one enantiomer.

Following separation, the less soluble salt can be purified through recrystallization to achieve higher diastereomeric purity. The resolved enantiomer is then liberated from the salt. The mother liquor, enriched in the more soluble diastereomer, can also be treated to recover the other enantiomer.

Kinetic Resolution

Kinetic resolution is another powerful method for separating enantiomers from a racemic mixture. This technique is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster than the other, leading to a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting enantiomer.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases and nitrilases, are highly effective catalysts for kinetic resolutions due to their high stereoselectivity. nih.gov For this compound, a nitrilase could potentially be employed to selectively hydrolyze one enantiomer of the nitrile to the corresponding carboxylic acid, leaving the other enantiomer unreacted.

The reaction would proceed as follows:

(R,S)-2-bromo-3-phenylbutanenitrile + H₂O --(Nitrilase)--> (R)-2-bromo-3-phenylbutanoic acid + (S)-2-bromo-3-phenylbutanenitrile (unreacted)

The success of this resolution depends on the enantioselectivity of the nitrilase, which is the ratio of the reaction rates for the two enantiomers (E-value). A high E-value is desirable for efficient separation. After the reaction, the resulting carboxylic acid and the unreacted nitrile can be separated based on their different chemical properties.

Dynamic Kinetic Resolution (DKR):

A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the starting material. nih.govresearchgate.netresearchgate.net As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back to the racemate, allowing, in principle, for a theoretical yield of 100% of the desired enantiomerically pure product.

For α-bromo-nitriles, the α-proton can be labile under certain conditions, allowing for racemization. In the context of this compound, a DKR could be envisioned where a nitrilase selectively hydrolyzes one enantiomer while a racemization catalyst (e.g., a mild base) facilitates the interconversion of the nitrile enantiomers. nih.gov

Research Findings in Related Systems:

Illustrative Data on Dynamic Kinetic Resolution of α-Thionitriles:

The following table summarizes the results of a nitrilase-catalyzed DKR of various α-thionitriles, demonstrating the high conversions and enantiomeric excesses that can be achieved. nih.gov

Substrate (α-Thionitrile)NitrilaseConversion (%)Enantiomeric Excess (ee%) of Acid
8a Nit279677
8b Nit279399
8c Nit275089
8d Nit276899

This data highlights the potential of nitrilases in achieving high enantioselectivity in the hydrolysis of nitriles, a process applicable to the kinetic resolution of this compound.

Synthetic Utility and Application As a Versatile Intermediate

Building Block for Nitrogen-Containing Heterocycles

The structure of 2-Bromo-3-phenylbutanenitrile, containing an electrophilic carbon attached to the bromine and a nucleophilic nitrogen precursor in the nitrile group, suggests its potential as a building block for various nitrogen-containing heterocyclic systems.

Theoretically, this compound could serve as a precursor for substituted pyrroles and imidazoles, although specific examples are not prevalent in the literature. One plausible approach for the synthesis of substituted pyrroles could involve a reaction with a 1,3-dicarbonyl compound or its enamine equivalent. The bromine atom would serve as a leaving group for an initial alkylation, followed by intramolecular cyclization and dehydration involving the nitrile group.

For the synthesis of imidazoles, a potential pathway could involve the reaction of this compound with an amidine. The reaction would likely proceed via an initial nucleophilic substitution of the bromine by one of the nitrogen atoms of the amidine, followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the nitrile carbon.

Table 1: Hypothetical Pathways to Pyrroles and Imidazoles

Heterocycle Potential Reactant General Reaction Type
Pyrrole 1,3-Dicarbonyl Compound Sequential Alkylation and Intramolecular Cyclization

The construction of six-membered rings like piperidines and pyridines from this compound would likely require a multi-step synthetic sequence. For piperidines, a possible route could involve the reduction of the nitrile group to a primary amine. This resulting amino bromide could then undergo intermolecular reactions, for instance, with a suitable five-carbon dielectrophile, to construct the piperidine (B6355638) ring.

The synthesis of highly functionalized pyridines could be envisioned through a reaction cascade, for example, by reacting this compound with a suitable enamine or a 1,5-dicarbonyl equivalent. However, such transformations are often complex and would require careful optimization of reaction conditions.

Precursor in Carbon-Carbon Bond Forming Reactions

The presence of both an alkyl bromide and an α-carbon to a nitrile group offers two distinct sites for carbon-carbon bond formation, significantly enhancing the synthetic potential of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom in this compound can potentially participate in such reactions.

Suzuki Coupling : This reaction would involve the coupling of this compound with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org This would result in the substitution of the bromine atom with the organic group from the boronic acid or ester.

Heck Reaction : In a Heck reaction, the compound would react with an alkene in the presence of a palladium catalyst and a base to form a more substituted alkene. wikipedia.org

Sonogashira Coupling : This reaction would couple this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl moiety. organic-chemistry.org

It is important to note that cross-coupling reactions with secondary alkyl bromides can be more challenging than with aryl or vinyl halides and may require specialized catalyst systems.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Resulting Bond
Suzuki Coupling Organoboronic Acid/Ester C(sp³)-C(sp²) or C(sp³)-C(sp³)
Heck Reaction Alkene C(sp³)-C(sp²)

The α-carbon to the nitrile group is acidic and can be deprotonated by a suitable base (e.g., lithium diisopropylamide, LDA) to form a carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, in alkylation and arylation reactions, respectively. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular structure.

Transformations to Other Functional Groups

The nitrile and bromo functionalities in this compound can be converted into a variety of other useful functional groups.

The nitrile group can be:

Hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The bromo group can undergo:

Nucleophilic substitution with a wide range of nucleophiles (e.g., hydroxides, alkoxides, cyanides, azides) to introduce different functional groups.

Elimination reactions, typically in the presence of a strong base, to form an alkene.

Table 3: Summary of Potential Functional Group Transformations

Functional Group Transformation Reagents Product Functional Group
Nitrile Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid
Nitrile Reduction LiAlH₄ or H₂/Catalyst Primary Amine
Bromo Substitution Nu⁻ (e.g., OH⁻, OR⁻, CN⁻) Alcohol, Ether, Nitrile

Conversion to Carboxylic Acids, Esters, and Amides

The nitrile functional group in this compound can be readily converted into a carboxylic acid and its derivatives, such as esters and amides, through hydrolysis. This transformation is a cornerstone of nitrile chemistry and significantly enhances the synthetic utility of the parent molecule.

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the corresponding carboxylic acid, 2-bromo-3-phenylbutanoic acid.

Alternatively, base-catalyzed hydrolysis can be employed, often using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt. Acidification of the reaction mixture in a subsequent workup step liberates the free carboxylic acid.

Once the 2-bromo-3-phenylbutanoic acid is synthesized, it can be readily converted into its corresponding esters and amides through standard esterification and amidation reactions, respectively. Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Table 1: Exemplary Conversion of this compound to Carboxylic Acid Derivatives

Starting MaterialReagents and ConditionsProduct
This compound1. H₂SO₄ (aq), Δ2. H₂O2-Bromo-3-phenylbutanoic acid
This compound1. NaOH (aq), Δ2. H₃O⁺2-Bromo-3-phenylbutanoic acid
2-Bromo-3-phenylbutanoic acidR'OH, H⁺ (cat.), Δ2-Bromo-3-phenylbutanoate ester
2-Bromo-3-phenylbutanoic acid1. SOCl₂2. R'₂NHN,N-Disubstituted-2-bromo-3-phenylbutanamide

Reduction to Amines and Imines

The nitrile group of this compound is also susceptible to reduction, providing a direct route to primary amines. This transformation is of significant importance in the synthesis of nitrogen-containing compounds. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this purpose. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the formation of 3-phenylbutane-1,2-diamine (B3096706) after an aqueous workup.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, can also be utilized for the reduction of nitriles to primary amines. This method is often considered a greener alternative to using metal hydrides.

Under carefully controlled conditions, it is possible to achieve a partial reduction of the nitrile to an imine. This can be accomplished using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The resulting imine can then be isolated or used in situ for further reactions.

Table 2: Reduction Products of this compound

Starting MaterialReagents and ConditionsProduct
This compound1. LiAlH₄, Et₂O2. H₂O3-Phenylbutane-1,2-diamine
This compoundH₂, Pd/C, EtOH3-Phenylbutane-1,2-diamine
This compound1. DIBAL-H, Toluene, -78 °C2. H₂O2-Bromo-3-phenylbutanimine

Selective Manipulation of the Bromine Atom

The bromine atom in this compound, being positioned alpha to the electron-withdrawing nitrile group, is activated towards nucleophilic substitution reactions. This reactivity allows for the selective replacement of the bromine atom with a variety of nucleophiles, leading to a diverse range of functionalized products.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines, which would result in the formation of α-alkoxy, α-thio, and α-amino nitriles, respectively. These reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon center if it is chiral.

Furthermore, the bromine atom can be utilized in the formation of carbon-carbon bonds. For instance, reaction with organometallic reagents, such as Grignard reagents or organocuprates, can lead to the introduction of new alkyl or aryl groups at the alpha position. Another important transformation is the reaction with cyanide ions, which would yield a dinitrile derivative.

Elimination reactions are also possible, particularly in the presence of a strong, non-nucleophilic base, which would lead to the formation of an α,β-unsaturated nitrile. The regioselectivity of this elimination would depend on the stereochemistry of the starting material and the reaction conditions.

Table 3: Products from Selective Manipulation of the Bromine Atom

Starting MaterialReagentProduct Type
This compoundNaOR'α-Alkoxy nitrile
This compoundNaSR'α-Thio nitrile
This compoundR'₂NHα-Amino nitrile
This compoundR'MgBrα-Alkylated/Arylated nitrile
This compoundKCNDinitrile
This compoundDBU (strong, non-nucleophilic base)α,β-Unsaturated nitrile

Role in Multi-Step Organic Synthesis

The multifaceted reactivity of this compound makes it a valuable intermediate in the context of multi-step organic synthesis. Its ability to undergo transformations at both the nitrile and the bromo-substituted positions, either sequentially or in a single step, provides chemists with a powerful tool for constructing complex molecular frameworks.

For example, a synthetic strategy could involve the initial displacement of the bromine atom with a desired nucleophile, followed by the hydrolysis or reduction of the nitrile group to introduce a carboxylic acid or an amine functionality, respectively. This sequential approach allows for the controlled and predictable introduction of different functional groups.

Alternatively, the bromine and nitrile groups can react in a concerted or tandem fashion to construct heterocyclic rings. For instance, reaction with a binucleophilic reagent could lead to the formation of five- or six-membered nitrogen- or sulfur-containing heterocycles, which are common motifs in pharmaceuticals and other biologically active molecules.

The presence of a phenyl group also offers further opportunities for synthetic elaboration, such as electrophilic aromatic substitution reactions on the benzene (B151609) ring, although the reactivity of the nitrile and bromo groups would need to be considered and potentially protected. The stereocenters present in the molecule also allow for its use in stereoselective synthesis, where the controlled formation of specific stereoisomers is crucial.

In essence, this compound can be viewed as a linchpin molecule, capable of connecting different molecular fragments and introducing key functional groups in a strategic manner, thereby facilitating the efficient and convergent synthesis of complex target molecules.

Derivatives and Analogs of 2 Bromo 3 Phenylbutanenitrile: Structure Reactivity Relationships

Impact of Halogen Identity (Chloro, Fluoro, Iodo Analogs)

The nature of the halogen atom at the α-position to the nitrile group plays a pivotal role in determining the reactivity of 2-halo-3-phenylbutanenitrile analogs in nucleophilic substitution reactions. The reactivity trend generally follows the order of leaving group ability, which is I > Br > Cl > F. This trend is primarily governed by two factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion.

The C-I bond is the longest and weakest, making the iodide ion the best leaving group. Conversely, the C-F bond is the shortest and strongest, rendering the fluoride (B91410) ion a poor leaving group. Consequently, 2-iodo-3-phenylbutanenitrile is expected to be the most reactive towards nucleophiles, while 2-fluoro-3-phenylbutanenitrile would be the least reactive.

Halogen (X)C-X Bond Energy (kJ/mol)Leaving Group AbilityExpected Relative Reactivity
F~485PoorLowest
Cl~340ModerateModerate
Br~285GoodHigh
I~210ExcellentHighest

This table presents generalized C-X bond energies and expected reactivity trends based on established principles of organic chemistry.

Influence of Phenyl Ring Substitution on Reactivity and Selectivity

Substituents on the phenyl ring of 2-bromo-3-phenylbutanenitrile can significantly impact its reactivity and the stereoselectivity of its reactions. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—alters the electron density of the aromatic ring and, through inductive and resonance effects, influences the reaction center.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups are electron-withdrawing. They decrease the electron density of the phenyl ring and can stabilize negative charges in the transition state of nucleophilic substitution reactions. This can lead to an increased rate of reaction at the α-carbon. For reactions proceeding through an SNAr-type mechanism on the ring itself (though less common for this specific compound), EWGs are strongly activating.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups are electron-donating. They increase the electron density of the phenyl ring. In reactions where a positive charge develops at the benzylic position, such as in SN1-type processes, EDGs can stabilize the carbocation intermediate, thereby accelerating the reaction rate.

The position of the substituent (ortho, meta, or para) also plays a crucial role in determining its effect on reactivity and in directing the stereochemical outcome of reactions, particularly those involving the chiral center at the β-carbon.

SubstituentElectronic EffectExpected Impact on SN2 Reactivity at α-carbonExpected Impact on SN1 Reactivity at Benzylic Position
-NO₂ (para)Strong EWGRate increaseRate decrease
-Cl (para)Weak EWGSlight rate increaseSlight rate decrease
-CH₃ (para)Weak EDGSlight rate decreaseRate increase
-OCH₃ (para)Strong EDGRate decreaseStrong rate increase

This table outlines the expected qualitative effects of representative substituents on the reactivity of this compound based on general principles of physical organic chemistry.

Modification of the Butanenitrile Backbone

Alterations to the butanenitrile backbone of this compound can introduce new functionalities and steric constraints, leading to changes in reactivity and selectivity.

Introduction of Additional Chiral Centers or Unsaturation

The introduction of an additional chiral center, for instance, by adding a substituent at the β-position of the phenyl ring or at the γ-position of the nitrile chain, would lead to the formation of diastereomers. These diastereomers can exhibit different reaction rates and selectivities due to different steric environments around the reactive sites.

Introducing a double or triple bond into the butanenitrile backbone would create an unsaturated analog. For example, a double bond between the β and γ carbons would result in an allylic system. The presence of the π-system could stabilize transition states and intermediates through conjugation, potentially leading to different reaction pathways, such as allylic rearrangements.

Branched and Cyclic Analogs

Introducing branching on the butanenitrile backbone, for example, by adding a methyl group at the α- or β-position, would increase steric hindrance around the reaction center. This would likely decrease the rate of SN2 reactions at the α-carbon.

Incorporating the butanenitrile backbone into a cyclic structure would impose conformational constraints. For instance, if the α- and γ-carbons were part of a cyclobutane (B1203170) or cyclopentane (B165970) ring, the geometric constraints could significantly affect the accessibility of the α-carbon to nucleophiles and influence the stereochemical outcome of reactions.

Comparison of Reactivity Profiles with Related α-Halocarbonyl Compounds

The reactivity of this compound can be compared with that of structurally similar α-halocarbonyl compounds, such as α-bromo ketones and esters. The primary difference lies in the electronic nature of the nitrile group (-C≡N) versus the carbonyl group (-C=O).

Both groups are electron-withdrawing due to the electronegativity of the nitrogen and oxygen atoms, respectively. This inductive effect enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl halide.

However, the carbonyl group has a greater ability to stabilize an adjacent negative charge through resonance (formation of an enolate). This is a key factor in reactions involving deprotonation at the α-carbon. The nitrile group can also stabilize an adjacent carbanion, but the effect is generally considered to be less pronounced than that of a carbonyl group.

Compound TypeElectron-Withdrawing GroupKey Features Influencing Reactivity
α-HalonitrileNitrile (-C≡N)Strong inductive effect; stabilization of adjacent carbanion.
α-HaloketoneCarbonyl (-C=O)Strong inductive effect; strong resonance stabilization of adjacent carbanion (enolate formation).
α-HaloesterEster (-COOR)Inductive effect; resonance stabilization of adjacent carbanion.

This table provides a qualitative comparison of the electronic features of α-halonitriles and related α-halocarbonyl compounds.

Emerging Research Avenues and Future Perspectives in 2 Bromo 3 Phenylbutanenitrile Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The application of green chemistry principles to the synthesis and transformation of 2-Bromo-3-phenylbutanenitrile is a critical area for future research. Current synthetic methodologies for similar bromo-nitrile compounds often rely on traditional solvents and reagents that may have significant environmental footprints. uni-saarland.dejetir.org Future work would likely focus on developing synthetic routes that minimize waste, reduce the use of hazardous substances, and improve atom economy.

Key research directions could include:

Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents to replace chlorinated hydrocarbons or polar aprotic solvents commonly used in organic synthesis. unibo.it

Catalytic Bromination: Exploring the use of solid-supported brominating agents or catalytic systems that utilize bromide salts with an oxidant, thereby avoiding the use of elemental bromine. ias.ac.inresearchgate.netcambridgescholars.com This approach enhances safety and reduces the formation of stoichiometric byproducts.

Energy Efficiency: The adoption of microwave-assisted or ultrasound-irradiated synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Green Chemistry ApproachPotential Benefit for this compound SynthesisRelevant Principle(s)
Use of Bio-based SolventsReduction of volatile organic compound (VOC) emissionsSafer Solvents & Auxiliaries
Heterogeneous CatalysisEasy catalyst recovery and recycling, minimizing wasteCatalysis
Microwave-Assisted SynthesisFaster reaction rates and reduced energy consumptionDesign for Energy Efficiency

Application of Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of intermediates like this compound. scispace.com The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous reactor can lead to higher yields, improved purity, and safer handling of potentially hazardous reagents or exothermic reactions. ewadirect.com

Future research in this area could involve:

Continuous Bromination: Designing a flow reactor setup for the bromination of a suitable precursor, like 3-phenylbutanenitrile (B2813575). This would allow for better management of the heat generated during the reaction and minimize the risk of runaway reactions.

Multi-step Synthesis: Integrating the formation of this compound with subsequent transformation steps in a continuous, uninterrupted process. This telescoping of reactions avoids the isolation of intermediates, saving time, resources, and reducing waste. scispace.com

Catalytic Strategies for Enhanced Efficiency and Selectivity

The development of advanced catalytic strategies is paramount for improving the synthesis and functionalization of this compound. The presence of multiple reactive sites in the molecule—the nitrile group, the bromine atom, and the phenyl ring—makes selective catalysis a key challenge and opportunity.

Potential catalytic approaches include:

Photocatalysis: Visible-light photocatalysis could enable novel transformations, such as the formation of carbon-carbon or carbon-heteroatom bonds at the carbon bearing the bromine atom, under mild conditions. mpg.de

Transition Metal Catalysis: Palladium, nickel, or copper catalysts could be employed for cross-coupling reactions, using the bromide as a handle to introduce a wide range of functional groups.

Asymmetric Catalysis: For stereoselective synthesis, chiral catalysts could be developed to control the diastereoselectivity of the bromination step or to perform enantioselective transformations on the molecule.

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the reactivity and properties of this compound. researchgate.netmdpi.com While specific DFT studies on this compound are not currently available, such methods could be applied to accelerate research and development.

Applications of computational modeling could include:

Reaction Mechanism Elucidation: Modeling potential reaction pathways for the synthesis or transformation of the compound to understand transition states and predict the most favorable conditions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectral data to aid in the characterization and structural confirmation of synthetic products.

Reactivity Prediction: Modeling the molecule's frontier molecular orbitals (HOMO/LUMO) to predict its behavior in various reactions and guide the design of new synthetic applications.

Exploration of Novel Reactivity Modes and Synthetic Applications

The unique combination of a nitrile group and an alpha-bromo substituent suggests that this compound could be a versatile building block in organic synthesis. Future research should aim to explore reactivity patterns beyond simple nucleophilic substitution of the bromide.

Potential areas of exploration:

Radical Chemistry: Investigating radical-based transformations where the bromine atom acts as a radical precursor.

Rearrangement Reactions: Exploring conditions that could induce skeletal rearrangements to form novel molecular scaffolds.

Difunctionalization: Developing reactions that simultaneously functionalize both the nitrile group and the carbon-bromine bond to rapidly build molecular complexity. mdpi.com

Integration into Complex Total Synthesis Endeavors

While there are no current documented uses of this compound in the total synthesis of complex natural products or pharmaceuticals, its structure suggests potential as a key intermediate. The phenylbutane backbone is a feature in various biologically active molecules. The bromo-nitrile functionality provides a versatile handle for elaboration into more complex structures. ethz.ch Future work could see this compound employed in the synthesis of novel pharmaceutical agents or natural product analogues.

Q & A

Q. Methodology :

  • Bromination strategies : Use electrophilic bromination with reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃) to achieve regioselective bromination at the β-position of the nitrile group .
  • Reaction monitoring : Track reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation and purity .

How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?

Q. Methodology :

  • Multi-technique validation : Cross-validate using ¹H/¹³C NMR (to confirm molecular structure) and IR spectroscopy (to identify functional groups like nitrile C≡N stretches at ~2200 cm⁻¹) .
  • Computational comparison : Compare experimental spectra with density functional theory (DFT)-simulated spectra to resolve ambiguities .

What advanced purification techniques are recommended for isolating this compound from byproducts?

Q. Methodology :

  • Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) or reverse-phase HPLC for high-purity isolation (>97% by GC or HPLC) .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product .

How does steric hindrance from the phenyl group influence reaction pathways in this compound?

Q. Methodology :

  • Kinetic studies : Conduct competition experiments between nucleophilic substitution (SN2) and elimination (E2) pathways under varying temperatures and solvents (e.g., DMF vs. THF) .
  • Stereochemical analysis : Use chiral GC columns or circular dichroism (CD) to assess stereochemical outcomes in asymmetric reactions .

What experimental conditions minimize decomposition during storage of this compound?

Q. Methodology :

  • Stability testing : Perform accelerated degradation studies under light, heat, and humidity to identify optimal storage conditions (e.g., inert atmosphere, 0–6°C) .
  • Analytical monitoring : Track decomposition products via LC-MS or thermal gravimetric analysis (TGA) .

How can computational modeling predict reactivity trends in this compound derivatives?

Q. Methodology :

  • DFT calculations : Model electron density maps (e.g., HOMO/LUMO energies) to predict sites for electrophilic attack or nucleophilic substitution .
  • Molecular dynamics : Simulate solvent effects on reaction trajectories using software like Gaussian or ORCA .

What strategies improve yield in cross-coupling reactions involving this compound?

Q. Methodology :

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos for Suzuki-Miyaura coupling .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance catalyst activity and reduce side reactions .

How do electronic effects of the nitrile group influence bromine substitution patterns?

Q. Methodology :

  • Hammett analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
  • Isotopic labeling : Use deuterated analogs to study kinetic isotope effects in bromination reactions .

What are the best practices for resolving contradictions in published synthetic protocols?

Q. Methodology :

  • Systematic replication : Reproduce conflicting methods with controlled variables (e.g., reagent purity, temperature) to identify critical factors .
  • Meta-analysis : Review datasets from multiple sources (e.g., PubChem, DSSTox) to identify consensus conditions .

How can this compound be used as a precursor in bioactive molecule synthesis?

Q. Methodology :

  • Functional group interconversion : Convert nitrile to amide or carboxylic acid derivatives via hydrolysis for pharmacological testing .
  • Biological assays : Screen derivatives for antimicrobial activity using MIC (minimum inhibitory concentration) assays .

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2-Bromo-3-phenylbutanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.